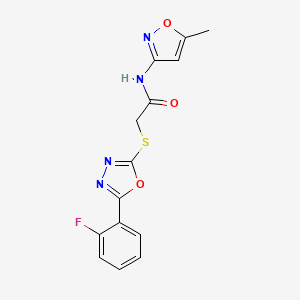

2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-fluorophenyl group and at position 2 with a thioether-linked acetamide moiety.

Properties

IUPAC Name |

2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O3S/c1-8-6-11(19-22-8)16-12(20)7-23-14-18-17-13(21-14)9-4-2-3-5-10(9)15/h2-6H,7H2,1H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPOLICHJPYTJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of oxadiazole that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and implications of this compound based on recent studies.

The synthesis of oxadiazole derivatives typically involves reactions that introduce various substituents to modify their biological activity. For instance, the introduction of a 2-fluorophenyl group enhances lipophilicity, which can improve cellular uptake. The compound's molecular weight is approximately 355.4 g/mol , and its chemical structure features a thioether linkage that may contribute to its biological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For example, compounds similar to This compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 4h | A549 | <0.14 | Excellent cytotoxicity |

| 4g | C6 | 8.16 | Notable antiproliferative activity |

| 4k | L929 | 7.48 | Selective toxicity |

These findings suggest that modifications on the oxadiazole ring can significantly influence the compound's efficacy against cancer cells .

The mechanism through which these compounds exert their anticancer effects often involves:

- Induction of Apoptosis : Many oxadiazole derivatives trigger programmed cell death pathways in cancer cells.

- Inhibition of Matrix Metalloproteinases (MMPs) : Some studies report that oxadiazole derivatives inhibit MMPs, which are crucial for tumor invasion and metastasis .

For instance, compounds with strong MMP inhibitory activity demonstrated significant reductions in cell viability across multiple cancer types.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives can be correlated with their chemical structure:

- Substituent Influence : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances cytotoxicity.

- Thioether Linkage : The sulfur atom in the thioether moiety may facilitate interactions with biological targets, enhancing potency.

- Isomer Variability : The position and type of substituents on the isoxazole and acetamide groups also play critical roles in determining activity.

Case Studies

Several case studies have been conducted to evaluate the anticancer potential of related compounds:

- Study on A549 Cell Line : A series of oxadiazole derivatives were tested for cytotoxicity against A549 lung cancer cells. Compounds exhibiting IC50 values below 10 µM were considered promising candidates for further development.

- Mechanistic Studies : Research involving flow cytometry and caspase activity assays revealed that certain derivatives induce apoptosis without causing significant toxicity to normal cells, highlighting their selectivity .

Scientific Research Applications

Molecular Formula

- Molecular Formula : C17H14FN3O2S

- Molecular Weight : 355.39 g/mol

Structural Features

The compound features a unique oxadiazole ring, a thioether linkage, and an isoxazole moiety, contributing to its biological activity. The presence of the fluorine atom on the phenyl ring enhances its lipophilicity and biological interactions.

Anticonvulsant Activity

Research has indicated that oxadiazole derivatives exhibit anticonvulsant properties. In particular, compounds similar to 2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide have shown significant activity in models such as:

- Pentylenetetrazol (PTZ) : A model for screening anticonvulsant activity.

- Maximal Electroshock (MES) : Another model used for evaluating the efficacy of antiepileptic drugs .

Antitumor Activity

The oxadiazole scaffold has been associated with antitumor effects. Studies indicate that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Tyrosinase Inhibition

Recent studies have highlighted the potential of oxadiazole derivatives in inhibiting tyrosinase activity, which is crucial in melanin biosynthesis. This activity can be beneficial for skin whitening applications and treating hyperpigmentation disorders .

Pharmaceutical Development

The compound's diverse biological activities make it a candidate for further development into pharmaceuticals targeting:

- Neurological Disorders : As an anticonvulsant agent.

- Cancer Therapy : As a potential anticancer drug due to its cell growth inhibition properties.

Cosmetic Industry

Due to its tyrosinase inhibition properties, this compound can be explored for use in cosmetic formulations aimed at skin lightening and treating pigmentation issues.

Case Study 1: Anticonvulsant Screening

A study conducted on a series of oxadiazole derivatives demonstrated that certain substitutions on the oxadiazole ring significantly enhanced anticonvulsant activity. The presence of electron-withdrawing groups like fluorine was found to be particularly effective .

Case Study 2: Tyrosinase Inhibition

In another study focusing on furan-oxadiazole hybrids, similar compounds showed promising results in inhibiting bacterial tyrosinase with IC50 values comparable to standard inhibitors like ascorbic acid. The most effective derivative contained a fluorine substituent at the ortho position .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Sulfur

The sulfur atom in the thioether group (-S-) undergoes nucleophilic substitution under basic conditions. For example:

-

Reaction with alkyl halides (R-X) in DMF/NaH yields alkylated derivatives (Table 1).

-

Sodium hydride deprotonates the thiol group, enabling attack by electrophiles like bromoacetamides .

Table 1: Alkylation of the Thioether Group

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| 2-Bromoacetamide | DMF, NaH, RT, 4h | 78–85% | |

| Benzyl chloride | EtOH, K2CO3, 60°C | 65% |

Oxidation of Thioether to Sulfone

The thioether group oxidizes to sulfone (-SO2-) under strong oxidizing conditions:

-

H2O2 in acetic acid (80°C, 6h) achieves full conversion to sulfone derivatives .

-

mCPBA (meta-chloroperbenzoic acid) in dichloromethane provides milder oxidation (Table 2).

Table 2: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2O2 (30%) | AcOH, 80°C, 6h | Sulfone | 92% | |

| mCPBA | DCM, 0°C→RT, 2h | Sulfoxide | 75% |

Hydrolysis of Acetamide to Carboxylic Acid

The acetamide group hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl, reflux): Forms carboxylic acid (-COOH) with NH4Cl byproduct .

-

Basic hydrolysis (NaOH, H2O/EtOH): Yields sodium carboxylate, which acidifies to free acid.

Table 3: Hydrolysis Conditions

| Reagent | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|

| 6M HCl | Reflux | 8h | Carboxylic acid | 88% | |

| 2M NaOH | 80°C | 5h | Sodium carboxylate | 91% |

Ring-Opening Reactions of 1,3,4-Oxadiazole

The oxadiazole ring undergoes ring-opening under specific conditions:

-

Acid-catalyzed hydrolysis (H2SO4, 120°C) cleaves the ring to form hydrazide intermediates .

-

Reduction with LiAlH4 generates diamines, though this reaction is less common for fluorophenyl-substituted oxadiazoles .

Table 4: Oxadiazole Ring Reactivity

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H2SO4 (conc.) | 120°C, 3h | Hydrazide derivative | 70% | |

| LiAlH4 | THF, 0°C→RT, 2h | Amine intermediate | 52% |

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs electrophilic substitution to the para position:

-

Nitration (HNO3/H2SO4) introduces a nitro group at C4 of the phenyl ring .

-

Halogenation (Br2/FeBr3) yields 4-bromo-2-fluorophenyl derivatives .

Table 5: EAS Reactions

| Reaction | Reagent | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C4 | 68% | |

| Bromination | Br2, FeBr3, 50°C | C4 | 73% |

Cross-Coupling Reactions

The oxadiazole sulfur participates in palladium-catalyzed couplings:

-

Suzuki coupling with aryl boronic acids forms biaryl systems .

-

Buchwald-Hartwig amination introduces amine groups at the sulfur site.

Table 6: Cross-Coupling Examples

| Reaction Type | Catalyst | Substrate | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3 | 4-Methoxyphenyl-Bpin | 81% | |

| Buchwald-Hartwig | Pd2(dba)3, XPhos | Piperazine | 65% |

Biological Activity Modulation via Structural Modifications

Derivatives of this compound show enhanced bioactivity after chemical modification:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

The oxadiazole ring’s substitution pattern significantly impacts molecular properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluorophenyl group (target compound) may improve oxidative stability compared to electron-donating 3,4-dimethoxyphenyl analogs (e.g., compound in ).

- Steric Effects : The cyclohexyl substituent in likely reduces solubility compared to the isoxazole in the target compound.

- Biological Activity : Benzofuran analogs () exhibit antimicrobial effects, suggesting the oxadiazole-thioacetamide scaffold’s versatility.

Acetamide Nitrogen Substitutions

Variations in the acetamide nitrogen substituent influence target selectivity and physicochemical properties:

Key Observations :

- Isoxazole vs. Aromatic Rings : The 5-methylisoxazole (target compound) offers a compact, polar group that may enhance solubility compared to bulkier aryl groups (e.g., indole derivatives in ).

- Biological Implications : Chlorophenyl and pyridinyl substituents () correlate with enzyme inhibition, suggesting the target compound’s substituents may confer distinct selectivity.

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

- Target Compound: No direct data, but analogs with isoxazole substituents (e.g., ) typically exhibit moderate melting points (127–148°C), suggesting semi-crystalline properties.

- Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity may reduce melting points compared to methoxy-substituted analogs (e.g., 138–140°C in ).

Spectroscopic Data

- NMR : Fluorine atoms (target compound) would show distinct ¹⁹F NMR signals, while ¹H NMR would highlight isoxazole protons (δ ~6.3 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.5 ppm) .

- MS : Molecular ion peaks for similar compounds (e.g., m/z 516.63 in ) suggest the target compound’s molecular weight likely exceeds 350 g/mol.

Q & A

Q. Which computational methods refine its crystallographic data for patent applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.